REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])C.[CH3:7][S:8]([NH2:11])(=[O:10])=[O:9].[CH3:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>>[CH3:7][S:8]([N:11]=[C:1]([O:4][C:5]1[CH:6]=[CH:15][CH:14]=[CH:13][CH:12]=1)[O:3][C:14]1[CH:13]=[CH:12][CH:17]=[CH:16][CH:15]=1)(=[O:10])=[O:9]
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Name
|
|
Quantity
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600 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
148 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the mixture was refluxed for 8 hours
|
Duration
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8 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
FILTRATION
|
Details
|
the crystals deposited were collected by filtration
|
Type
|
WASH
|
Details
|
The crystals were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N=C(OC1=CC=CC=C1)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 179 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |